molecular formula C8H12O2 B076700 7-Octynoic acid CAS No. 10297-09-3

7-Octynoic acid

Cat. No. B076700
CAS RN: 10297-09-3
M. Wt: 140.18 g/mol
InChI Key: WJBHDZBQZOMDFF-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

A mixture of 2-(hex-5-ynyl)malonic acid (2.2 g) and cuprous oxide (60mg) in dry acetonitrile (40 ml) was stirred and refluxed, under nitrogen, for 6 hours. The solvent was removed in vacuo. 5% Aqueous hydrochloric acid was added and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were dried over anhydrous magnesium sulphate and the solvent was removed in vacuo. Oct-7-ynoic acid was obtained as an oil (1.5 g) and was used without further purification.
Name
2-(hex-5-ynyl)malonic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7](C(O)=O)[C:8]([OH:10])=[O:9])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6]>C(#N)C>[C:8]([OH:10])(=[O:9])[CH2:7][CH2:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6]

Inputs

Step One
Name
2-(hex-5-ynyl)malonic acid
Quantity
2.2 g
Type
reactant
Smiles
C(CCCC#C)C(C(=O)O)C(=O)O
Name
cuprous oxide
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed, under nitrogen, for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
5% Aqueous hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC#C)(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.